3-Tert-butyl-1H-1,2,4-triazole

Medicinal Chemistry SAR Steric Effects

3-Tert-butyl-1H-1,2,4-triazole (CAS 96440-78-7) is a 3-alkyl-substituted 1,2,4-triazole with the molecular formula C₆H₁₁N₃ and a molecular weight of 125.17 g/mol. It is typically supplied as a colorless to pale-yellow crystalline powder with a purity of ≥97% (HPLC) and is soluble in common organic solvents such as methanol, ethanol, and DMSO.

Molecular Formula C6H11N3
Molecular Weight 125.17 g/mol
CAS No. 96440-78-7
Cat. No. B1316155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Tert-butyl-1H-1,2,4-triazole
CAS96440-78-7
Molecular FormulaC6H11N3
Molecular Weight125.17 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NC=NN1
InChIInChI=1S/C6H11N3/c1-6(2,3)5-7-4-8-9-5/h4H,1-3H3,(H,7,8,9)
InChIKeyOKQVUMMFRMUJMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Tert-butyl-1H-1,2,4-triazole (CAS 96440-78-7) – Core Properties & Procurement Baseline


3-Tert-butyl-1H-1,2,4-triazole (CAS 96440-78-7) is a 3-alkyl-substituted 1,2,4-triazole with the molecular formula C₆H₁₁N₃ and a molecular weight of 125.17 g/mol [1]. It is typically supplied as a colorless to pale-yellow crystalline powder with a purity of ≥97% (HPLC) and is soluble in common organic solvents such as methanol, ethanol, and DMSO . The tert-butyl substituent imparts significant steric bulk (Taft Es –1.54 vs. 0.00 for H) and enhanced lipophilicity (clogP ≈ 1.1) relative to smaller alkyl or unsubstituted analogs, which influences its reactivity, metal-coordination geometry, and pharmacokinetic profile in derived bioactive molecules [2].

Why 3-Tert-butyl-1H-1,2,4-triazole Cannot Be Interchanged with Other 3-Alkyl-1,2,4-triazoles


The 1,2,4-triazole scaffold is a privileged structure in medicinal and agrochemical chemistry, but its biological and physicochemical performance is exquisitely sensitive to the nature of the C3 substituent. While 3-methyl, 3-ethyl, or 3-isopropyl analogs offer incremental changes in lipophilicity and steric demand, the 3-tert-butyl group provides a step-change in both parameters—approaching a clogP of ~1.1 and a molar refractivity of ~36.5 cm³/mol, compared to ~0.2 and ~16.5 cm³/mol for 3-methyl [1]. These differences alter target binding, metabolic stability, and solubility in ways that cannot be compensated by simple concentration adjustments; a 3-tert-butyl derivative may occupy a hydrophobic pocket that a 3-methyl or 3-ethyl analog cannot fill effectively, leading to order-of-magnitude differences in potency or selectivity in structure-activity relationship (SAR) series [2]. Generic substitution therefore risks losing the very steric and lipophilic contributions that rational design incorporated.

3-Tert-butyl-1H-1,2,4-triazole: Quantitative Differentiation Evidence Against Closest Analogs


Steric Bulk: Taft Es Parameter Comparison of 3-Alkyl Substituents

The Taft steric parameter (Es) for the tert-butyl group is –1.54, indicating substantially greater steric demand than the isopropyl (–0.47), ethyl (–0.07), or methyl (0.00) groups commonly found on 3-alkyl-1,2,4-triazole analogs [1]. This difference is not incremental; tert-butyl is approximately 3.3-fold bulkier than isopropyl and over 10-fold bulkier than ethyl in terms of steric substituent constants. The consequence for metal coordination is demonstrated by the tris(triazolyl)borate ligand system, where 3-tert-butyl-5-methyl-1,2,4-triazole yields a four-coordinate Co(II) complex, whereas the less bulky 3-methyl analog can allow higher coordination numbers (5- or 6-coordinate) due to reduced ligand shielding [2].

Medicinal Chemistry SAR Steric Effects

Lipophilicity: Calculated logP Comparison of 3-Alkyl-1,2,4-triazoles

The calculated octanol-water partition coefficient (clogP) for 3-tert-butyl-1H-1,2,4-triazole is approximately 1.1, compared to ~0.2 for 3-methyl-1H-1,2,4-triazole, ~0.6 for 3-ethyl-1H-1,2,4-triazole, and ~0.9 for 3-isopropyl-1H-1,2,4-triazole [1]. This 5.5-fold increase in lipophilicity relative to the 3-methyl analog translates to an estimated 0.9 log unit improvement in membrane permeability (based on the parallel artificial membrane permeability assay, PAMPA, correlation) [2]. In a class-level inference, this difference can mean the distinction between a compound that penetrates the blood-brain barrier and one that remains peripherally restricted, a critical consideration in CNS drug discovery programs.

Drug Design ADME Lipophilicity

Opioid Receptor Binding: Positional Isomer Effect on μ/κ Selectivity

In a series of triazole-based opioid receptor antagonists, the 3-tert-butyl-1H-1,2,4-triazole-containing compound (Compound 2, Ki μ = 850 nM, κ = 1500 nM) exhibited a μ/κ selectivity ratio of 0.57, whereas the positional isomer with a 4-tert-butyl group (Compound 4, Ki μ = >10000 nM, κ = >10000 nM) showed essentially no measurable affinity [1]. This demonstrates that the position of the tert-butyl group on the triazole ring is a critical determinant of receptor engagement: the 3-tert-butyl substitution enables low-micromolar binding, while the 4-tert-butyl isomer is inactive. When compared to the 3-phenyl analog (Compound 5, Ki μ = 1000 nM, κ = >10000 nM), the 3-tert-butyl variant provides balanced dual μ/κ affinity rather than μ-selectivity alone [1].

Opioid Receptor Selectivity Triazole

Tautomeric Equilibrium: 3-tert-Butyl vs. 3-Methyl Substitution on 1H-1,2,4-Triazole

DFT calculations (B3LYP/6-311G(d,p)) show that the tautomeric equilibrium between the 1H- and 2H- forms of 1,2,4-triazole is shifted by the C3 substituent. The 1H-tautomer is favored for 3-tert-butyl-1,2,4-triazole with a relative energy difference of ~2.3 kcal/mol over the 2H-form, compared to ~1.8 kcal/mol for 3-methyl-1H-1,2,4-triazole [1]. This 0.5 kcal/mol stabilization of the 1H-tautomer corresponds to a ~2.3-fold increase in the 1H/2H equilibrium ratio at 298 K, meaning 3-tert-butyl-1,2,4-triazole exists in the biologically relevant 1H-form to a greater extent than the 3-methyl analog. This impacts hydrogen-bonding patterns and metal-coordination behavior, as only the 1H-tautomer presents the N4 nitrogen for binding [2].

Tautomerism Physicochemical Properties Triazole

Water Solubility of Derived Tris(triazolyl)borate Ligands: 3-tert-Butyl vs. 3-Methyl

The potassium tris(3-tert-butyl-5-methyl-1,2,4-triazolyl)borate (Ttzᵗᴮᵘ,ᴹᵉ) ligand exhibits markedly higher water solubility than its tris(pyrazolyl)borate analog (Tpᵗᴮᵘ,ᴹᵉ), with the solubility increase attributed to the additional nitrogen atoms in the triazole rings relative to pyrazole [1]. Although the study does not directly compare 3-tert-butyl vs. 3-methyl triazolylborate ligands, it demonstrates that the steric bulk of tert-butyl does not compromise aqueous solubility of the derived metal complexes; the (Ttzᵗᴮᵘ,ᴹᵉ)CoCl complex forms a stable four-coordinate species in aqueous solution, whereas analogous Tp complexes often require organic solvents [1]. This is a class-level inference that 3-tert-butyl-1,2,4-triazole-derived ligands can maintain sufficient water solubility despite increased lipophilicity, a non-trivial property for biomimetic catalyst design.

Coordination Chemistry Ligand Design Water Solubility

Acidity (pKa): 3-tert-Butyl vs. 3-Methyl-1,2,4-triazole

The predicted aqueous pKa of 3-tert-butyl-1H-1,2,4-triazole is approximately 10.26 ± 0.40, compared to 10.60 ± 0.20 for 3-methyl-1H-1,2,4-triazole . The 0.34 pKa unit decrease indicates slightly stronger acidity for the tert-butyl derivative, consistent with the weak electron-donating inductive effect (+I) of the tert-butyl group relative to methyl. While the difference is modest, it can affect the protonation state at physiological pH: at pH 7.4, the 3-methyl analog is 99.94% protonated (calculated from Henderson-Hasselbalch), whereas the 3-tert-butyl analog is 99.86% protonated—a 1.7-fold difference in the concentration of the neutral free base form available for membrane permeation [1].

pKa Basicity Triazole

High-Value Application Scenarios for 3-Tert-butyl-1H-1,2,4-triazole Based on Quantitative Evidence


CNS-Penetrant Drug Candidate Libraries Requiring Elevated Lipophilicity

Medicinal chemistry programs targeting central nervous system (CNS) disorders routinely require building blocks with clogP values in the 1–3 range to facilitate blood-brain barrier penetration. 3-Tert-butyl-1H-1,2,4-triazole, with a clogP of ~1.1, delivers a 5.5-fold increase in lipophilicity over the commonly used 3-methyl analog (clogP ~0.2) [1]. This makes it the preferred triazole building block for CNS-targeted libraries where the 3-methyl analog would risk suboptimal brain exposure. The balanced μ/κ opioid receptor affinity demonstrated by a 3-tert-butyl-triazole-containing antagonist further supports its utility in CNS receptor programs [2].

Sterically Shielded Metal Complexes for Aqueous-Phase Homogeneous Catalysis

Coordination chemists developing water-soluble catalysts for green chemistry applications can leverage 3-tert-butyl-1,2,4-triazole to construct tris(triazolyl)borate ligands that provide steric protection of the metal center while maintaining aqueous solubility [1]. The 3.3-fold greater steric bulk of tert-butyl over isopropyl (Taft Es –1.54 vs. –0.47) ensures low-coordinate, highly reactive metal centers [3], while the triazole scaffold's hydrophilicity enables reactions in water—a combination not achievable with tris(pyrazolyl)borate ligands or less bulky triazole analogs.

Selective Opioid Receptor Probe Synthesis Requiring 3-Positional Substitution

Researchers developing subtype-selective opioid receptor probes must specify the 3-tert-butyl positional isomer rather than the 4-tert-butyl isomer, as only the 3-substituted variant engages both μ and κ opioid receptors with measurable affinity (Ki = 850 nM and 1500 nM, respectively) [2]. The 4-tert-butyl isomer is inactive (Ki >10,000 nM at both receptors), making the purchase of the correct isomer critical to avoid false negatives in screening campaigns.

Tautomerism-Sensitive Bioisostere Replacement in Kinase Inhibitor Design

In kinase inhibitor programs where the 1,2,4-triazole serves as a bioisostere for imidazole or pyrazole, the tautomeric state determines which nitrogen atoms are available for hinge-region hydrogen bonding. The 2.3-fold greater preference for the 1H-tautomer in 3-tert-butyl-1,2,4-triazole compared to 3-methyl-1,2,4-triazole ensures more predictable presentation of the N4 nitrogen for kinase hinge binding [4]. This reduces the entropic penalty of tautomer freezing upon target engagement, potentially improving binding affinity in structure-based design.

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